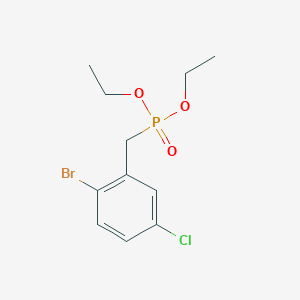
Diethyl 2-Bromo-5-chlorobenzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-Bromo-5-chlorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15BrClO3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-Bromo-5-chlorobenzylphosphonate can be synthesized through a multi-step process involving the bromination and chlorination of benzylphosphonate derivatives. One common method involves the following steps:
Bromination: Benzylphosphonate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to chlorination using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-Bromo-5-chlorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted benzylphosphonates.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-Bromo-5-chlorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent and its ability to inhibit certain enzymes.
Material Science: It is used in the development of flame retardants and plasticizers.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of Diethyl 2-Bromo-5-chlorobenzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Benzylphosphonate: Lacks the bromine and chlorine substitutions, making it less reactive.
Diethyl 2-Chlorobenzylphosphonate: Contains only the chlorine substitution, resulting in different reactivity and applications.
Diethyl 2-Bromobenzylphosphonate: Contains only the bromine substitution, affecting its chemical behavior and uses.
Uniqueness
Diethyl 2-Bromo-5-chlorobenzylphosphonate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. This dual substitution allows for a broader range of applications compared to its mono-substituted counterparts.
Eigenschaften
Molekularformel |
C11H15BrClO3P |
|---|---|
Molekulargewicht |
341.56 g/mol |
IUPAC-Name |
1-bromo-4-chloro-2-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C11H15BrClO3P/c1-3-15-17(14,16-4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
KQTVMPXOXOOLNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)Cl)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)
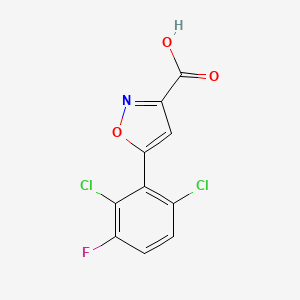
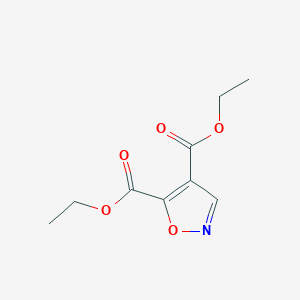
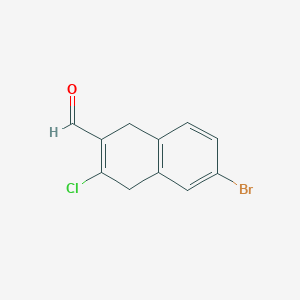
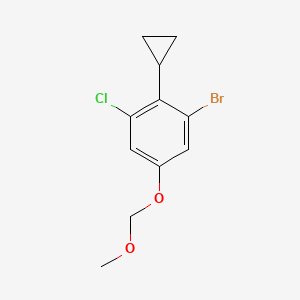

![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
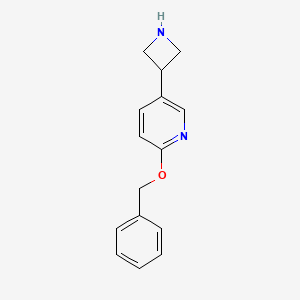
![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
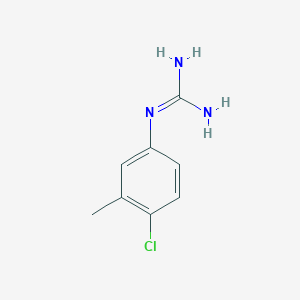
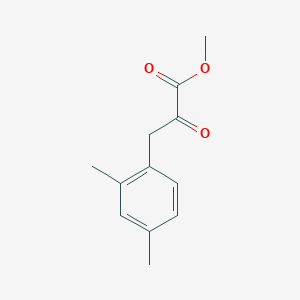
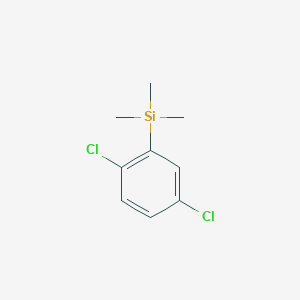

![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
